molecular formula C10H9Cl2N3O B10906729 3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine CAS No. 1429418-96-1

3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B10906729
CAS No.: 1429418-96-1
M. Wt: 258.10 g/mol
InChI Key: LJQDUUKXJNFWBW-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenoxy group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,4-dichlorophenol with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as hydroxylated or carboxylated products.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine substitution.

    Dichlorprop: A herbicide with a similar dichlorophenoxy group.

Uniqueness

3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the dichlorophenoxy group with the pyrazole ring makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

1429418-96-1

Molecular Formula

C10H9Cl2N3O

Molecular Weight

258.10 g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9Cl2N3O/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12/h2-5H,13H2,1H3

InChI Key

LJQDUUKXJNFWBW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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